1-(1-Bromoethyl)-2,4-dichloro-5-fluorobenzene
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Overview
Description
Bromoethylbenzene is a compound that has been used in various chemical reactions such as controlled radical polymerization of styrene, asymmetric esterification of benzoic acid, and as an initiator in the synthesis of bromine terminated polystyrene .
Synthesis Analysis
The synthesis of bromoethylbenzene can be achieved by the bromination of toluene under conditions suitable for a free radical halogenation .Molecular Structure Analysis
The molecule consists of a benzene ring substituted with a bromomethyl group .Chemical Reactions Analysis
Bromoethylbenzene has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine terminated polystyrene .Physical And Chemical Properties Analysis
The physical and chemical properties of bromoethylbenzene include a molecular weight of 185.061 Da . It is soluble in alcohol, ether, and benzene .Scientific Research Applications
Electrochemical Fluorination
Studies on the electrochemical fluorination of aromatic compounds, including halobenzenes, have revealed mechanisms for producing various fluorinated compounds. The research indicates that halogenated benzene compounds, including those with bromine and chlorine substituents, can undergo electrochemical transformations to yield fluorinated derivatives. These processes are critical for understanding the reactivity and synthesis pathways of complex fluorinated molecules (Horio et al., 1996).
Organometallic Chemistry
The use of partially fluorinated benzenes as solvents and ligands in organometallic chemistry and catalysis has been extensively studied. These compounds demonstrate unique properties due to the presence of fluorine atoms, which affect their interaction with metal centers. This research is foundational for the development of new catalytic systems and the synthesis of fluorinated molecules (Pike et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(1-bromoethyl)-2,4-dichloro-5-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl2F/c1-4(9)5-2-8(12)7(11)3-6(5)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXHQUZROWTLCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1Cl)Cl)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl2F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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